molecular formula C₁₉H₂₁D₃O₃ B1156687 2-Hydroxyestrone-3-methyl Ether-d3

2-Hydroxyestrone-3-methyl Ether-d3

Cat. No.: B1156687
M. Wt: 303.41
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyestrone-3-methyl Ether-d3 is a deuterium-labeled stable isotope essential for advanced analytical research into estrogen metabolism. This compound serves as a crucial internal standard in mass spectrometry-based assays, enabling precise and reliable quantification of endogenous estrogen metabolites, such as 2-hydroxyestrone 3-methyl ether, in complex biological matrices. The use of this labeled standard corrects for variability in sample preparation and ionization efficiency during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, ensuring high data accuracy and reproducibility. The unlabeled analog, 2-hydroxyestrone 3-methyl ether, has been identified as a significant metabolite in human studies. Research administering radiolabeled 17β-estradiol 3-methyl ether to human subjects demonstrated that 2-hydroxylation occurs without subsequent demethylation, leading to the formation and urinary excretion of 2-hydroxyestrone 3-methyl ether . This pathway highlights the compound's role in the metabolic processing of estrogen derivatives in vivo. Consequently, this compound is a vital tool for researchers investigating estrogen biosynthesis, catabolism, and disposition in fields such as endocrinology, oncology, and toxicology. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₉H₂₁D₃O₃

Molecular Weight

303.41

Synonyms

2-​Hydroxy-​3-​methoxyestra-​1,​3,​5(10)​-​trien-​17-​one-d3;  3-O-Methyl-2-hydroxyestrone-d3

Origin of Product

United States

Investigative Research on the Biotransformation and Enzymatic Regulation of 2 Hydroxyestrone 3 Methyl Ether

Characterization of O-Methylation in the 2-Hydroxylation Pathway

The conversion of catechol estrogens into methoxyestrogens is a key detoxification step, as it deactivates potentially harmful metabolites. This process, known as O-methylation, is primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT).

Role of Catechol-O-Methyltransferase (COMT) Isoforms

COMT exists in two primary forms: a soluble, cytosolic protein (S-COMT) and a membrane-bound form (MB-COMT), which are encoded by the same gene but arise from different promoters. nih.gov Both isoforms catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the catechol estrogen ring. nih.gov This methylation is critical because it not only inactivates the estrogenic and potentially genotoxic catechol estrogens but can also generate metabolites with protective properties, such as the anti-proliferative 2-methoxyestradiol (B1684026). nih.govaacrjournals.org By inactivating catechol estrogens, COMT reduces the potential for these metabolites to be oxidized into reactive quinones, which can cause DNA damage. nih.govaacrjournals.org

Differential Methylation at the 2- and 3-Positions

The methylation of 2-hydroxyestrone (B23517) (2-OHE1) is not random. COMT can add a methyl group to either the hydroxyl group at the 2-position or the 3-position of the steroid's aromatic ring. This results in the formation of two different methylated products: 2-methoxyestrone (B195170) (2-MeOE1) when methylation occurs at the 2-position, and 2-hydroxy-3-methoxyestrone when it occurs at the 3-position. aacrjournals.org However, research indicates a clear preference in this enzymatic reaction. Studies using recombinant COMT have shown that methylation of 2-hydroxyestrone predominantly yields 2-methoxyestrone (2-hydroxyestrone-2-methyl ether). aacrjournals.org The formation of 2-methoxyestrone is favored over the 3-methoxy variant. aacrjournals.org This regioselectivity is a key feature of COMT's role in estrogen metabolism, directing the metabolic flow towards specific methoxyestrogen products.

Enzymatic Pathways Preceding and Subsequent to 2-Hydroxylation

The formation of 2-hydroxyestrone-3-methyl ether is one step in a larger metabolic cascade.

Preceding Pathways: The journey begins with the primary estrogens, estradiol (B170435) and estrone (B1671321). Estrone is produced from estradiol via the action of 17β-hydroxysteroid dehydrogenase. pharmgkb.org The critical step preceding methylation is the 2-hydroxylation of estrone. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1A and CYP3A families (like CYP1A1, CYP1A2, and CYP1B1). pharmgkb.orgwikipedia.orgcaymanchem.com This hydroxylation converts estrone into the catechol estrogen 2-hydroxyestrone, which is the direct substrate for COMT. wikipedia.orgcaymanchem.com

Subsequent Pathways: Once 2-hydroxyestrone is formed, it is primarily metabolized by COMT to 2-methoxyestrone. caymanchem.comrupahealth.comhmdb.ca This metabolite, 2-methoxyestrone, has very low affinity for estrogen receptors and is considered to have minimal estrogenic activity. rupahealth.comwikipedia.org It can be further processed through conjugation reactions, such as sulfation by sulfotransferases (SULTs) or glucuronidation by UDP-glucuronosyltransferases (UGTs), to form derivatives like 2-methoxyestrone 3-sulfate or 2-methoxyestrone 3-glucuronide, which facilitates its excretion from the body. pharmgkb.orghmdb.ca

Modulation of Estrogen Metabolism by Endogenous and Exogenous Factors

The efficiency and direction of estrogen metabolism are not uniform among individuals. A variety of internal and external factors can influence the activity of metabolic enzymes, thereby altering the levels of different estrogen metabolites.

Impact of Genetic Polymorphisms on Metabolic Enzyme Activity (e.g., CYP3A7*1C)

Genetic variations, or polymorphisms, in the genes that code for metabolic enzymes can significantly impact their function.

CYP3A71C : The CYP3A7 enzyme is typically expressed in the fetal liver and silenced after birth. However, a genetic variant known as CYP3A71C allows the enzyme to remain active into adulthood. drugbank.com This persistent activity has a profound effect on estrogen metabolism. Studies have shown that individuals carrying the CYP3A7*1C allele have lower levels of the parent estrogen estrone and a marked reduction in metabolites from the 2-hydroxylation pathway. nih.gov They exhibit a lower ratio of 2-hydroxylation to 16α-hydroxylation metabolites, indicating a metabolic shift away from the 2-hydroxy pathway. nih.gov

COMT Polymorphisms : A well-studied polymorphism in the COMT gene (Val158Met) results in an enzyme with lower activity. aacrjournals.org This variation can lead to differences in the rate of catechol estrogen inactivation. Studies have demonstrated that postmenopausal women with the low-activity COMT genotype (COMTLL) have significantly higher serum levels of estradiol after administration, compared to those with the high-activity genotype (COMTHH). nih.govscispace.com This suggests that reduced COMT activity leads to slower clearance of estrogens.

Table 1: Impact of Genetic Polymorphisms on Estrogen Metabolite Levels

Genetic Polymorphism Enzyme Affected Observed Effect on Estrogen Metabolism Reference(s)
CYP3A7*1C Cytochrome P450 3A7 Associated with lower urinary estrone levels and a significant reduction in 2-hydroxylation pathway metabolites. nih.gov
COMT Val158Met (Low-activity variant) Catechol-O-Methyltransferase Associated with higher serum estradiol levels in postmenopausal women, suggesting slower estrogen clearance. nih.govscispace.com

Influence of Lifestyle and Dietary Components on Metabolite Levels

Lifestyle choices and dietary habits play a crucial role in modulating how estrogens are metabolized.

Coffee and Caffeine (B1668208) : The intake of coffee and caffeine can alter estrogen metabolite profiles. One study found that higher coffee consumption (≥4 cups/day) was associated with significantly higher levels of 2-hydroxyestrone and 2-hydroxyestradiol (B1664083) in premenopausal women. nih.govnih.gov Caffeine itself, however, was linked to higher levels of metabolites from the 16-pathway. nih.govnih.gov The effects of caffeine on parent estrogen levels can also vary by ethnicity, with some studies showing lower estrogen in White women who consume more caffeine and higher levels in Asian women. dole.comnews-medical.net This may be partly due to caffeine and estrogens being metabolized by the same enzyme, CYP1A2. drbrighten.com

Physical Activity and Body Composition : Regular physical activity and maintaining a healthy body weight are associated with beneficial shifts in estrogen metabolism. internalhealingandwellnessmd.comuniquenutritionsolutions.com Increased physical activity can improve the excretion of hormones. internalhealingandwellnessmd.com Studies have shown that a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone is associated with reduced body weight and fat. researchgate.net In postmenopausal women, higher levels of 2-hydroxyestrone are correlated with lower total body fat and higher lean body mass, suggesting that promoting the 2-hydroxylation pathway may have favorable effects on body composition. nih.gov

Table 2: Influence of Select Lifestyle and Dietary Factors on Estrogen Metabolism

Factor Effect on Estrogen Metabolism Key Findings Reference(s)
Coffee Intake Increased 2-Hydroxylation Consumption of ≥4 cups/day was associated with ~52% higher urinary 2-hydroxyestrone levels in premenopausal women. nih.govnih.gov
Caffeine Intake Increased 16-Hydroxylation Higher caffeine intake was associated with higher levels of 16α-hydroxyestrone. nih.govnih.gov
Soy Intake Variable Some studies suggest a shift away from genotoxic metabolites, while others show no significant effect on the 2-OHE1/16α-OHE1 ratio in premenopausal women. researchgate.nettandfonline.com
Physical Activity/Body Composition Increased 2-Hydroxylation Higher levels of 2-hydroxyestrone are associated with lower body fat and higher lean mass in postmenopausal women. researchgate.netnih.gov

Biological Role and Comparative Analysis of 2 Hydroxyestrone 3 Methyl Ether in Academic Studies

Comparative Metabolic Profiles Across Estrogen Hydroxylation Pathways (2-, 4-, and 16α-Pathways)

The metabolism of parent estrogens, primarily estrone (B1671321) (E1) and estradiol (B170435) (E2), occurs through three main competitive and irreversible hydroxylation pathways: the 2-, 4-, and 16α-pathways. nih.govnih.gov These pathways are catalyzed by various cytochrome P450 (CYP) enzymes and produce metabolites with differing biological activities, the balance of which is thought to influence the risk of hormone-dependent cancers. nih.govyoutube.com

The 2-Hydroxylation Pathway: This is quantitatively the most significant pathway in the liver and other tissues. nih.govyoutube.com It is primarily catalyzed by the CYP1A1 enzyme, leading to the formation of 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2), collectively known as catechol estrogens. nih.govyoutube.com These metabolites have low binding affinity for estrogen receptors and are generally considered to be anti-proliferative and protective. nih.govnih.govnih.gov The 2-hydroxy metabolites are then subject to methylation by the enzyme catechol-O-methyltransferase (COMT), which converts them into 2-methoxyestrone (B195170) (2-MeOE1) and 2-methoxyestradiol (B1684026) (2-MeOE2). nih.govhealthmatters.io This methylation step is considered a critical detoxification process, yielding metabolites with minimal estrogenic activity that are readily excreted. nih.govhealthmatters.iodrdanielmetzger.com

The 4-Hydroxylation Pathway: Catalyzed mainly by the CYP1B1 enzyme, this pathway produces 4-hydroxyestrone (B23518) (4-OHE1). youtube.comgdx.net Although a minor pathway compared to 2-hydroxylation, its metabolites are considered more harmful. youtube.com 4-hydroxyestrogens can generate reactive oxygen species and form DNA adducts, giving them genotoxic and carcinogenic potential. nih.govgdx.net

The 16α-Hydroxylation Pathway: This pathway, mediated by enzymes like CYP3A4, produces 16α-hydroxyestrone (16α-OHE1). youtube.comthebms.org.uk Unlike the 2-hydroxy metabolites, 16α-OHE1 is a potent estrogen that binds strongly to the estrogen receptor, inducing proliferation and has been linked to an increased risk of breast cancer. nih.govgdx.netmeridianvalleylab.com

The ratio of these metabolites, particularly the 2-OHE1/16α-OHE1 ratio, has been investigated as a potential biomarker for breast cancer risk, with a higher ratio suggesting a more favorable, protective metabolic profile. nih.govmeridianvalleylab.com The formation of 2-methoxyestrone is a key component of this "good" estrogen pathway. healthmatters.io

Analysis of 2-Hydroxyestrone-3-methyl Ether in Various Biological Compartments

The quantification of 2-methoxyestrone in different biological samples is essential for assessing estrogen metabolism and its link to health and disease. This is typically achieved using highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). longdom.orgtaylorandfrancis.com

Serum levels of 2-methoxyestrone provide a snapshot of circulating estrogen metabolites. Its measurement is critical for studies investigating hormone-related conditions. For instance, methods have been developed to accurately determine the concentrations of 15 different estrogens and their metabolites, including 2-methoxyestrone, in human serum. longdom.org Another study developed a chemiluminescence method for detecting 2-methoxyestrone in serum with a very low detection limit of 5.0×10⁻¹⁰ mol L⁻¹. nih.gov

Table 1: Analytical Methods for 2-Methoxyestrone in Serum

Study FocusAnalytical MethodKey FindingSource
Simultaneous determination of 15 estrogens and metabolitesLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Efficiently quantifies a comprehensive profile of estrogen metabolites from a single serum sample. longdom.org
Development of a sensitive detection methodSilver Nanoparticles-Enhanced Chemiluminescence (CL)Achieved a very low detection limit, suitable for quantifying trace amounts in serum. nih.gov
Analysis in postmenopausal womenLiquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)Used to measure total (conjugated and unconjugated) 2-methoxyestrone in clinical trials. taylorandfrancis.com

Table 2: Reference Ranges for Urinary 2-Methoxyestrone

PopulationReference Range (ng/mg creatinine)Source
Cycling Women (Luteal Phase)2.5 - 6.5 rupahealth.com
Postmenopausal Women (No HRT)0.3 - 1.4 rupahealth.com
General Optimal Range3.1 - 15.8 healthmatters.io

Analyzing hormone concentrations in fluids collected directly from the breast, such as nipple aspirate fluid (NAF), offers a unique window into the local breast tissue microenvironment. nih.govnih.gov This is particularly relevant because most breast cancers originate in the ductal epithelium, which is in direct contact with NAF. nih.gov While studies have successfully measured parent estrogens like estradiol and estrone sulfate (B86663) in NAF, and have shown these levels can be much higher than in serum, the specific quantification of 2-methoxyestrone in NAF is less commonly reported but remains an important area for understanding local estrogen metabolism. nih.govnih.gov

Direct measurement of estrogen metabolites in breast tissue provides the most accurate assessment of local hormone action and metabolism. rupahealth.com Factors such as body mass index and the use of estrogen-active drugs can influence estrogen levels within breast glandular and adipose tissues. rupahealth.com The presence of 2-methoxyestrone in breast tissue is indicative of local COMT enzyme activity, a key step in the detoxification of potentially harmful catechol estrogens. taylorandfrancis.com

Contributions to Estrogen Homeostasis and Excretion Dynamics

The formation of 2-hydroxyestrone-3-methyl ether is an integral part of the metabolic pathway that maintains estrogen homeostasis. The hydroxylation of primary estrogens followed by O-methylation represents a major route for estrogen metabolism and clearance. nih.gov The conversion of catechol estrogens to methoxyestrogens like 2-hydroxyestrone-3-methyl ether is a critical step in their inactivation. nih.gov

Once formed, these methoxyestrogens can undergo further transformations, such as the formation of sulfated or glucuronidated derivatives, to increase their water solubility and facilitate their excretion from the body, primarily through urine. rupahealth.com

A study involving healthy male volunteers demonstrated the urinary excretion of both 2- and 3-monomethyl ethers of 2-hydroxyestrogens. The mean excretion rate for 2-hydroxyestrogen-3-methyl ethers was found to be 3.6 +/- 1.1 micrograms per 24 hours, indicating that 3-O-methylation is a tangible, albeit lesser, metabolic pathway compared to 2-O-methylation. nih.gov

The urinary excretion profile of these metabolites, including catecholestrogens and methoxyestrogens, fluctuates throughout the menstrual cycle, with peaks observed around ovulation and during the luteal phase. nih.gov This highlights the dynamic nature of estrogen metabolism and the continuous role of pathways leading to the formation and excretion of compounds like 2-hydroxyestrone-3-methyl ether in maintaining hormonal balance.

Future Directions and Emerging Research Avenues Involving 2 Hydroxyestrone 3 Methyl Ether D3

Application in Advanced Metabolomics and Flux Analysis Studies

The primary application of 2-Hydroxyestrone-3-methyl Ether-d3 in advanced metabolomics is its use as an internal standard in stable isotope dilution mass spectrometry. This technique is the gold standard for the accurate and precise quantification of endogenous estrogen metabolites in complex biological matrices like plasma, urine, and tissue. nih.govcedarville.edu The deuterium (B1214612) label provides a distinct mass shift from the endogenous analyte, allowing the labeled standard to be distinguished from the unlabeled compound by a mass spectrometer.

By adding a known amount of this compound to a sample, researchers can correct for analyte loss during sample extraction and processing, as well as for variations in instrument response (ion suppression or enhancement). nih.gov This ensures high accuracy and precision, which is crucial for studies correlating metabolite levels with disease states. cedarville.edu This labeled compound is essential for quantifying its endogenous counterpart, 2-Hydroxyestrone-3-methyl ether, a key metabolite in the 2-hydroxylation pathway of estrogen metabolism. researchgate.netnih.gov

Metabolic flux analysis aims to determine the rate of metabolic reactions within a biological system. While direct flux analysis studies involving this compound are an emerging area, the principles are well-established. The use of stable isotope tracers is fundamental to this field, allowing researchers to track the movement of atoms through metabolic pathways and calculate the rates of conversion between metabolites. Introducing this compound into a system and tracking the appearance of its labeled downstream products would provide direct measurements of the flux through specific enzymatic steps.

Table 1: Principles of this compound in Metabolomics

Principle Application in Research
Stable Isotope Dilution A known quantity of this compound is added to a biological sample at the beginning of the extraction process.
Mass Spectrometry The mass difference between the deuterated standard and the endogenous compound allows for separate detection and quantification.
Accurate Quantification The ratio of the endogenous analyte to the labeled internal standard is used to calculate the precise concentration of the endogenous metabolite, correcting for experimental variability. cedarville.edu

| Metabolic Flux | As a tracer, it can be administered to a biological system (in vitro or in vivo) to measure the rate of its conversion into other metabolites, defining pathway dynamics. |

Elucidation of Novel Metabolic Transformations Using Stable Isotope Tracers

Stable isotope tracers like this compound are invaluable for mapping metabolic pathways and discovering novel transformations. The 2-hydroxylation pathway is a major route for estrogen metabolism, initiated by cytochrome P450 enzymes to form catechol estrogens like 2-hydroxyestrone (B23517). nih.govhmdb.ca These catechols are then methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens. nih.govhmdb.ca

This methylation can occur at two positions, leading to the formation of 2-methoxyestrone (B195170) and 2-hydroxyestrone-3-methyl ether. researchgate.netnih.gov Studies using labeled precursors have been instrumental in confirming these pathways in vivo. For instance, research administering labeled 17β-estradiol 3-methyl ether to human subjects led to the isolation of urinary 2-hydroxyestrone 3-methyl ether, providing evidence for hydroxylation at the C-2 position without demethylation. nih.gov

Using this compound as a tracer allows researchers to precisely follow its fate. By introducing it into cell culture systems or animal models, scientists can identify its downstream metabolites with high confidence, as these products will retain the deuterium label. This approach can definitively answer questions about the stability of the 3-methyl ether group and whether this metabolite can be further converted into other biologically active or inactive compounds. It also allows for the quantitative comparison of competing metabolic routes, such as the relative rates of 2-O-methylation versus 3-O-methylation. nih.gov

Table 2: Key Metabolic Transformations of Estrogen

Precursor Enzyme Product(s) Role of Labeled Tracer
Estrone (B1671321) Cytochrome P450 (e.g., CYP1A1) 2-Hydroxyestrone Tracing the formation of catechol estrogens.
2-Hydroxyestrone Catechol-O-methyltransferase (COMT) 2-Methoxyestrone, 2-Hydroxyestrone-3-methyl ether Quantifying the relative production of the two isomeric methyl ethers. researchgate.netnih.gov

Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding

Systems biology aims to understand complex biological interactions in a holistic manner rather than focusing on individual components. core.ac.uk Computational modeling, particularly constraint-based reconstruction and analysis (COBRA), is a powerful systems biology tool used to simulate the metabolic capabilities of an organism. core.ac.uk These models are built upon reaction stoichiometry and can be constrained with experimental data to predict metabolic fluxes under various conditions. core.ac.uk

The high-quality quantitative data generated using this compound is precisely the type of information needed to enhance these models. By providing accurate measurements of metabolite concentrations (from metabolomics studies) and reaction rates (from tracer studies), this data serves as critical constraints for refining genome-scale metabolic models of estrogen metabolism.

Integrating these datasets allows for a more comprehensive understanding of how genetic variations (e.g., polymorphisms in COMT or CYP enzymes), environmental exposures, or disease states impact the entire estrogen metabolic network. nih.gov For example, a model constrained with data from a cohort of patients could predict how a specific single-nucleotide polymorphism in the COMT gene shifts the balance between 2-methoxyestrone and 2-hydroxyestrone-3-methyl ether, potentially linking this shift to disease risk. This approach moves beyond simple correlations to a mechanistic and predictive understanding of metabolism.

Continued Methodological Enhancements for High-Throughput and Ultrasensitive Detection

The accurate measurement of estrogen metabolites is analytically challenging due to their low physiological concentrations and the existence of structurally similar isomers. nih.govnih.gov Early methods relied on immunoassays, which often suffered from a lack of specificity due to cross-reactivity between different metabolites. nih.gov

Modern analytical methodologies are dominated by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior selectivity and sensitivity. nih.govcedarville.edu The use of stable isotope-labeled internal standards like this compound is integral to these methods. cedarville.edu Future enhancements will likely focus on several key areas:

Increased Sensitivity: Pushing the limits of detection to the low femtomole or even attomole range, which is necessary for analyzing samples with very low volume (e.g., saliva, micro-biopsies) or from specific populations (e.g., men, postmenopausal women). cedarville.edumdpi.com

Higher Throughput: Automating sample preparation and employing faster chromatography methods to increase the number of samples that can be analyzed, facilitating large-scale epidemiological studies.

Improved Derivatization: Developing new derivatization agents to improve the ionization efficiency of estrogens. cedarville.edunih.gov While some methods can detect estrogens without derivatization, reagents like dansyl chloride can significantly boost signal intensity, allowing for more sensitive detection. cedarville.edunih.gov

Multiplexing: Expanding the number of estrogen metabolites that can be accurately measured in a single analytical run. Methods capable of concurrently measuring 15 or more estrogens and their metabolites have already been developed, and this trend is expected to continue. cedarville.edu

Table 3: Comparison of Analytical Methods for Estrogen Metabolites

Feature Immunoassays LC-MS/MS with Labeled Standards
Specificity Lower; prone to cross-reactivity with similar structures. nih.gov High; can distinguish between isomers based on chromatographic separation and mass-to-charge ratio. nih.gov
Sensitivity Variable; may not be sufficient for very low concentrations. Very high; can achieve limits of quantification in the pg/mL to fmol/mL range. cedarville.edunih.gov
Accuracy Moderate; affected by matrix effects and cross-reactivity. High; corrected for sample loss and ion suppression by the internal standard. cedarville.edu

| Multiplexing | Typically measures one analyte at a time. | Capable of measuring dozens of metabolites simultaneously. cedarville.edu |

Role in Mechanistic Studies Using In Vitro and In Vivo Animal Models

Mechanistic studies in cell culture (in vitro) and animal models (in vivo) are essential for understanding the biological function of estrogen metabolites. The use of this compound in these models is critical for distinguishing the exogenously administered compound from the endogenous hormones produced by the cells or animal. nih.gov

In Vitro Studies: In cell culture models, such as those using human breast cancer cell lines (e.g., MCF-7), this compound can be used to study the uptake, metabolism, and downstream effects of this specific metabolite. Researchers can trace its conversion to other products and measure its impact on gene expression, cell proliferation, and signaling pathways, all without interference from endogenous estrogens. nih.gov

In Vivo Animal Models: Animal models are crucial for studying the systemic effects of estrogens on physiology and disease. nih.gov For example, preclinical studies in rodents are used to investigate the role of estrogens in conditions like prostatic inflammation or metabolic syndrome. nih.govinsidescientific.com Administering this compound allows for precise pharmacokinetic studies, determining its absorption, distribution, metabolism, and excretion. This is particularly important in studies where dietary components, such as phytoestrogens, could confound the results. nih.gov By using a labeled tracer, the metabolic fate of the specific compound of interest can be followed unambiguously.

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Answer : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate tissue-specific partition coefficients and enzyme expression data (e.g., CYP1A1/2 activity) to improve translational accuracy .

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